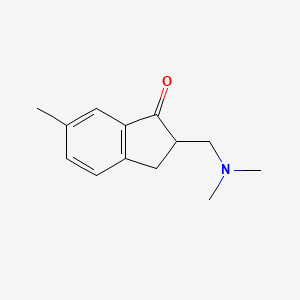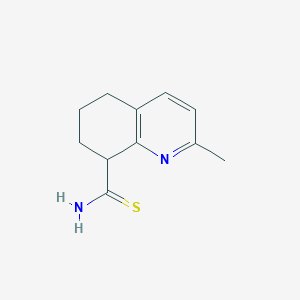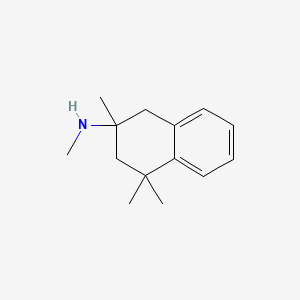![molecular formula C10H14N2OSi B11899240 5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]- CAS No. 651354-58-4](/img/structure/B11899240.png)
5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol is a chemical compound that features a pyrimidine ring substituted with a trimethylsilyl ethynyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trimethylsilyl Ethynyl Group: This step involves the use of trimethylsilyl acetylene in a coupling reaction, often facilitated by a palladium catalyst.
Addition of the Methanol Group:
Industrial Production Methods
Industrial production of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The trimethylsilyl ethynyl group can participate in π-π interactions with aromatic residues, while the methanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol is unique due to the presence of both the trimethylsilyl ethynyl group and the methanol group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
651354-58-4 |
|---|---|
Fórmula molecular |
C10H14N2OSi |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
[2-(2-trimethylsilylethynyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C10H14N2OSi/c1-14(2,3)5-4-10-11-6-9(8-13)7-12-10/h6-7,13H,8H2,1-3H3 |
Clave InChI |
ADQHAFZGFVXPSJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=NC=C(C=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


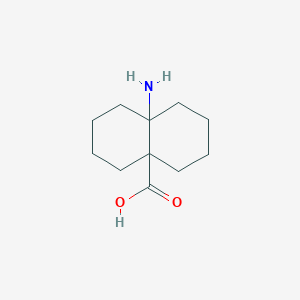


![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)

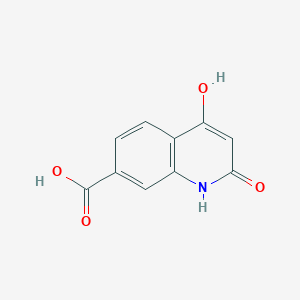

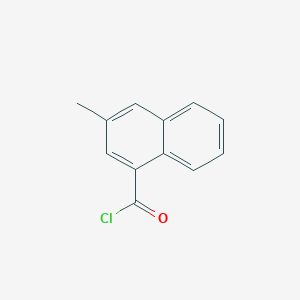
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
